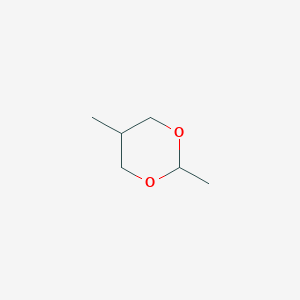
2,5-Dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxane can be synthesized through the acid-catalyzed dehydration of propylene glycol. The process involves adding a small amount of concentrated sulfuric acid to pure propylene glycol and distilling off the product . The water is then removed from the distillate using a separatory funnel, and the ether is transferred into a flask.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbon catalysts derived from corncob. The process includes a two-step preparation technique, where the derived catalysts are characterized using various techniques to determine their structural properties .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-1,3-dioxane undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents and Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxanes
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Its stability against nucleophiles and bases makes it a valuable reagent in various synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is known for its high acidity and is used in the synthesis of heterocyclic compounds.
Barbituric Acid: This compound shares some chemical properties with Meldrum’s acid and is used in the synthesis of barbiturates.
Uniqueness: 2,5-Dimethyl-1,3-dioxane is unique due to its stability and versatility in various chemical reactions. Unlike Meldrum’s acid and dimedone, which are primarily used for their acidity, this compound is valued for its ability to form stable cyclic structures and its resistance to nucleophilic attack.
Eigenschaften
CAS-Nummer |
20615-12-7 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-6(2)8-4-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RPMUDXVQHUECRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


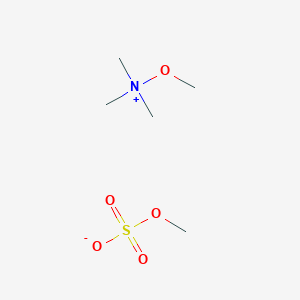
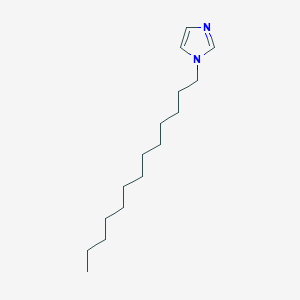
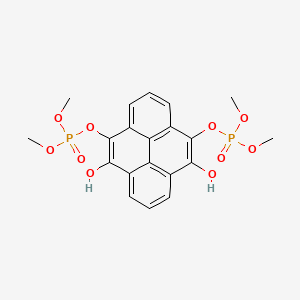




pentasilolane](/img/structure/B14706902.png)

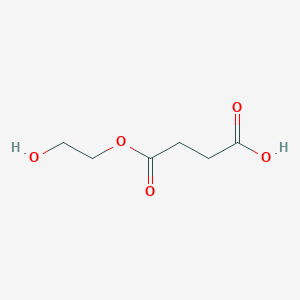
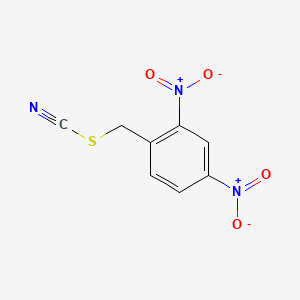

![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
